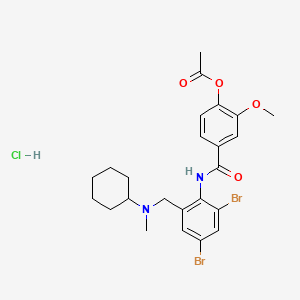

Brovanexine Hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

54340-60-2 |

|---|---|

Molekularformel |

C24H29Br2ClN2O4 |

Molekulargewicht |

604.8 g/mol |

IUPAC-Name |

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride |

InChI |

InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H |

InChI-Schlüssel |

GOPILTWRTSSNPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl |

Verwandte CAS-Nummern |

54340-61-3 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Brovanexine Hydrochloride: A Technical Deep-Dive into its Mechanism of Action on Mucin Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovanexine Hydrochloride is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus. While its clinical efficacy in improving mucus clearance is acknowledged, a detailed understanding of its core mechanism of action at the molecular level remains an area of active investigation. This technical guide synthesizes the current scientific evidence, with a particular focus on its effects on mucin glycoproteins. Drawing largely from research on its close structural and functional analog, Bromhexine (B1221334), this document elucidates a multi-faceted mechanism of action that extends beyond simple mucolysis. The primary mode of action is believed to involve the intracellular modulation of lysosomal activity in mucus-secreting cells, leading to a significant alteration of mucus rheology. This guide presents quantitative data on its effects, details relevant experimental methodologies, and provides visual representations of the proposed molecular pathways and experimental workflows.

Core Mechanism of Action: Depolymerization of Mucin Glycoproteins

This compound's primary mucolytic effect is attributed to its ability to depolymerize the complex network of mucin glycoproteins that confer high viscosity to respiratory mucus.[1][2] Unlike agents that act by breaking disulfide bonds, the evidence for Brovanexine and its analog Bromhexine points towards an intracellular mechanism involving the modulation of lysosomal enzyme activity within goblet cells and submucosal glands.[3][4][5]

The proposed mechanism involves the following key steps:

-

Increased Lysosomal Activity: Brovanexine is suggested to increase the activity of lysosomes within mucus-secreting cells.[5]

-

Liberation of Lysosomal Hydrolases: This heightened activity leads to the release of lysosomal acid hydrolases into the cytoplasm.[3][4]

-

Degradation of Acid Mucopolysaccharide Fibers: These hydrolases then act on the acid mucopolysaccharide fibers within the mucin granules prior to secretion.[3][4][5] This enzymatic degradation breaks down the long, complex mucin polymers into smaller, less entangled molecules.

-

Altered Mucin Composition: This process results in the secretion of mucus with a lower viscosity and elasticity, which is more easily cleared from the respiratory tract by ciliary action and coughing.[1][2]

This intracellular action on the formative stages of mucus production is a distinguishing feature of Brovanexine's mechanism.[2]

Effects on Mucin Synthesis and Secretion

Current evidence does not strongly indicate that this compound directly modulates the gene expression of the primary gel-forming mucins, MUC5AC and MUC5B.[6][7][8] Instead, its action appears to be post-translational, modifying the mucin glycoproteins after their synthesis.

However, Brovanexine has been observed to stimulate the secretion of serous mucus.[1] This increase in the watery component of respiratory secretions further contributes to the dilution and reduced viscosity of the thicker, gel-forming mucus.

Quantitative Data on the Effects of Brovanexine and Bromhexine on Mucus Properties

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of Brovanexine and its analog Bromhexine on mucus and respiratory parameters.

Table 1: Preclinical Data on the Effects of Brovanexine and Bromhexine on Mucus Properties

| Compound | Animal Model | Dosage | Parameter Measured | Result | Reference |

| Brovanexine | Anesthetized Dogs | 10 and 20 mg/kg (i.d.) | Viscosity of Respiratory Tract Fluid | Tendency to reduce viscosity | |

| Brovanexine | SO2-exposed Rabbits | 10 mg/kg (i.d.) | Sputum Viscosity | Tendency to reduce viscosity | |

| Bromhexine | Mini-pigs | 0.5, 1.0, and 2.0 mg/kg (twice daily for 5 days) | Residual Shear Viscosity of Mucus | Statistically significant reduction | |

| Bromhexine | Mini-pigs | 0.5, 1.0, and 2.0 mg/kg (twice daily for 5 days) | Instantaneous Shear Compliance of Mucus | Statistically significant increase |

Table 2: Clinical Data on the Effects of Bromhexine on Sputum Properties

| Compound | Patient Population | Dosage | Parameter Measured | Result | Reference |

| Bromhexine | Chronic Asthma | Not specified | Sputum Viscosity (n.m.r. method) | No significant change | [7] |

Note: i.d. refers to intraduodenal administration.

Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol provides a general framework for assessing the mucolytic activity of a compound like this compound in vitro.

-

Preparation of Mucus Simulant:

-

A common mucus simulant is a solution of egg white, which has similar physicochemical properties to airway mucus.[9] .

-

-

Treatment with Mucolytic Agent:

-

Prepare various concentrations of this compound.

-

Incubate the mucus simulant with the different concentrations of this compound for a specified period at a controlled temperature (e.g., 37°C). A negative control (mucus simulant with vehicle) and a positive control (e.g., N-acetylcysteine) should be included.[9]

-

-

Viscosity Measurement:

-

Data Analysis:

-

Calculate the percentage reduction in viscosity for each concentration of the test compound compared to the negative control.

-

Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the results.[9]

-

Analysis of Lysosomal Hydrolase Activity in Respiratory Epithelial Cells

This protocol outlines a method to investigate the effect of Brovanexine on lysosomal enzyme activity in cultured respiratory epithelial cells.

-

Cell Culture:

-

Culture a relevant human respiratory epithelial cell line (e.g., Calu-3) to confluence.

-

-

Treatment with Brovanexine:

-

Treat the cells with various concentrations of this compound for a defined period.

-

-

Lysosomal Isolation (Optional):

-

Lysosomes can be isolated from the treated and control cells using differential centrifugation or commercially available kits.

-

-

Hydrolase Activity Assay:

-

Measure the activity of specific lysosomal hydrolases (e.g., cathepsins, β-galactosidase) using fluorogenic or colorimetric substrates.[11]

-

The assay can be performed on whole-cell lysates or isolated lysosomes.

-

-

Data Normalization and Analysis:

-

Normalize the enzyme activity to the total protein concentration of the sample.

-

Compare the hydrolase activity in the Brovanexine-treated cells to the untreated control cells to determine the effect of the compound.[11]

-

Visualizing the Mechanism and Workflows

Signaling Pathways and Molecular Interactions

Caption: Proposed intracellular mechanism of this compound on mucin glycoproteins.

Experimental Workflow for Assessing Mucolytic Efficacy

Caption: Experimental workflow for evaluating the mucolytic efficacy of this compound.

Logical Relationship of Brovanexine's Multifaceted Action

Caption: Logical relationship of the multifaceted actions of this compound.

Conclusion and Future Directions

The mucolytic activity of this compound is a complex process primarily driven by the intracellular degradation of mucin glycoproteins through the enhanced activity of lysosomal enzymes. This mechanism, supported by evidence from studies on its analog Bromhexine, results in a significant reduction in mucus viscosity and an improvement in mucus clearance. While the direct effects on MUC5AC and MUC5B gene expression appear to be minimal, the post-translational modification of these key mucins is profound.

Future research should focus on elucidating the specific lysosomal hydrolases involved in the degradation of mucin glycoproteins and the upstream signaling pathways that are modulated by Brovanexine to initiate this cascade. Furthermore, more quantitative studies directly investigating the effects of Brovanexine on the rheological properties of human mucus and the expression of MUC5AC and MUC5B are warranted to provide a more complete picture of its therapeutic action. A deeper understanding of these molecular mechanisms will be invaluable for the development of novel and more targeted mucolytic therapies for a range of respiratory diseases.

References

- 1. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 2. mrmjournal.org [mrmjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of lysosomal hydrolase trafficking and activity in human iPSC-derived neuronal models - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Structural Elucidation of Brovanexine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovanexine Hydrochloride, a potent mucolytic agent, is widely utilized in the treatment of respiratory disorders associated with excessive mucus production. Its efficacy is intrinsically linked to its precise chemical structure. This technical guide provides a comprehensive overview of a common chemical synthesis pathway for this compound, starting from 2-amino-3,5-dibromobenzaldehyde (B195418). Furthermore, it details the analytical methodologies crucial for the structural elucidation and quality control of the final active pharmaceutical ingredient (API). This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this important therapeutic agent.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the formation of key intermediates. A widely adopted and industrially applicable method commences with 2-amino-3,5-dibromobenzaldehyde and proceeds through reduction, chlorination, amination, and finally, salt formation to yield the target compound.

Synthesis Pathway

The overall synthetic route can be summarized in three primary stages:

-

Reduction of the Aldehyde: The initial step involves the reduction of the aldehyde group of 2-amino-3,5-dibromobenzaldehyde to a primary alcohol, yielding 2-amino-3,5-dibromobenzyl alcohol. This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

-

Chlorination of the Alcohol: The resulting benzyl (B1604629) alcohol is then converted to a more reactive chloromethyl intermediate, 2,4-dibromo-6-(chloromethyl)aniline. This is often accomplished using a chlorinating agent like thionyl chloride.

-

Amination and Salt Formation: The chloromethyl intermediate subsequently undergoes an amination reaction with N-methylcyclohexylamine. The resulting free base, N-methyl-N-cyclohexyl-2-amino-3,5-dibromobenzylamine (Brovanexine), is then treated with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of this compound:

Step 1: Synthesis of 2-amino-3,5-dibromobenzyl alcohol

-

In a suitable reaction vessel, 2-amino-3,5-dibromobenzaldehyde is suspended in ethanol (B145695).

-

The mixture is cooled, and sodium borohydride is added portion-wise while maintaining the temperature below 30°C.

-

After the addition is complete, the reaction is stirred at room temperature for approximately 1.5 hours.

-

The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, purified water is added, and the pH is adjusted to approximately 6.0 with hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with purified water, and dried to yield 2-amino-3,5-dibromobenzyl alcohol.

Step 2: Synthesis of 2,4-dibromo-6-(chloromethyl)aniline

-

The 2-amino-3,5-dibromobenzyl alcohol obtained in the previous step is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

In a separate vessel, thionyl chloride is dissolved in THF.

-

The solution of the alcohol is then added dropwise to the thionyl chloride solution, maintaining the temperature below 30°C.

-

The reaction is stirred at room temperature for about 1 hour after the addition is complete.

-

The solvent is then removed under reduced pressure to yield the crude 2,4-dibromo-6-(chloromethyl)aniline intermediate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

-

The crude 2,4-dibromo-6-(chloromethyl)aniline is dissolved in a suitable solvent.

-

An excess of N-methylcyclohexylamine is added to the solution. The excess amine acts as both a reactant and an acid scavenger.

-

The reaction mixture is stirred, leading to the formation of the Brovanexine free base.

-

Following the amination reaction, a solution of hydrochloric acid in ethanol is added to the mixture to precipitate the hydrochloride salt.

-

The resulting crude this compound is then purified by recrystallization, typically from ethanol, to obtain the final product of high purity.

Synthesis Pathway Diagram

Pharmacological Profile of Brovanexine Hydrochloride in Respiratory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine (B1667943) Hydrochloride (also known as BR-222) is a novel expectorant agent investigated for its potential therapeutic applications in respiratory disorders characterized by abnormal mucus secretion. As a derivative in the same class as Bromhexine, Brovanexine has been evaluated for its mucolytic, secretolytic, and mucokinetic properties. This technical guide provides a comprehensive overview of the pharmacological profile of Brovanexine Hydrochloride based on preclinical studies in various respiratory models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on its efficacy and mechanism of action.

Pharmacological Effects

This compound has demonstrated significant effects on the respiratory system, primarily impacting the volume and viscosity of respiratory tract fluid, as well as the efficiency of mucociliary clearance. Preclinical studies have shown its potency to be comparable to that of Bromhexine, a well-established mucolytic agent.

Mucolytic and Expectorant Properties

This compound has been shown to significantly increase the output of respiratory tract fluid (RTF).[1] This effect is crucial for its expectorant action, as it helps to hydrate (B1144303) and thin the mucus, making it easier to expel from the airways.

Data Summary: Effect on Respiratory Tract Fluid (RTF) Output

| Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect on RTF |

| Rats, Rabbits, Dogs | 5 - 40 | Oral (p.o.), Intraduodenal (i.d.) | Significant increase in output volume |

Table 1: Summary of the effect of this compound on respiratory tract fluid output in various animal models.[1]

Notably, the pattern of RTF increase with Brovanexine was reported to be different from that of Bromhexine, with a more remarkable increase in the serous component of the fluid.[1] However, neither drug was found to influence the glucose or protein composition of the RTF in dogs.[1]

In addition to increasing fluid volume, Brovanexine has shown a tendency to reduce the viscosity of respiratory secretions. This was observed in both anesthetized dogs and in a model of sulfur dioxide-induced sputum production in rabbits.[1]

Data Summary: Effect on Mucus Viscosity

| Animal Model | Dosage (mg/kg) | Route of Administration | Observed Effect on Viscosity |

| Anesthetized Dogs | 10 and 20 | Intraduodenal (i.d.) | Tendency to reduce RTF viscosity |

| SO2-exposed Rabbits | 10 | Intraduodenal (i.d.) | Tendency to reduce sputum viscosity |

Table 2: Summary of the effect of this compound on mucus viscosity.[1]

Effects on Mucociliary Clearance

A key aspect of Brovanexine's pharmacological profile is its ability to enhance mucociliary transport. In a study using unanesthetized pigeons, a model for assessing mucociliary clearance, Brovanexine significantly increased the transport rate.[1] This is a contrasting effect to Bromhexine, which was observed to cause a slight decrease in the same model.[1]

Data Summary: Effect on Mucociliary Transport

| Animal Model | Dosage (mg/kg) | Route of Administration | Observed Effect on Mucociliary Transport Rate |

| Unanesthetized Pigeons | 6 | Intramuscular (i.m.) | Significant increase |

Table 3: Summary of the effect of this compound on mucociliary transport rate.[1]

Antitussive Effects

In a "coughing dog" model, orally administered this compound did not demonstrate any antitussive effects.[1] This suggests that its primary mechanism of action is related to mucus modification and clearance rather than suppression of the cough reflex.

Experimental Protocols

While detailed, step-by-step protocols for the cited experiments are not available in the public domain, the following descriptions are based on the methodologies implied in the research abstracts.

Assessment of Respiratory Tract Fluid (RTF) Output

This experiment likely involved the cannulation of the trachea in anesthetized rats, rabbits, and dogs to collect respiratory tract fluid over a specified period following the administration of this compound or a control substance. The volume of the collected fluid would then be measured and compared between treated and control groups.

Evaluation of Sputum Viscosity in SO2-Exposed Rabbits

This protocol would involve exposing rabbits to sulfur dioxide (SO2) gas to induce the production of thick sputum. Following exposure, this compound would be administered, and sputum samples collected. The viscosity of these samples would then be measured using a viscometer and compared to samples from control animals.

Measurement of Mucociliary Transport Rate in Pigeons

This in-vivo assay likely involves the placement of a tracer substance (e.g., radiolabeled particles) onto the tracheal mucus of unanesthetized pigeons. The movement of this tracer along the trachea is then monitored over time, allowing for the calculation of the transport rate. The rates in pigeons treated with this compound would be compared to those in a control group.

Mechanism of Action

The precise molecular signaling pathways of this compound have not been elucidated in the available literature. However, based on its observed pharmacological effects, a proposed mechanism of action can be inferred. Brovanexine likely acts directly on the mucus-secreting cells and glands in the respiratory tract to increase the production of serous fluid. This leads to a decrease in mucus viscosity. Furthermore, its ability to enhance mucociliary transport suggests a potential stimulatory effect on ciliary beating or a reduction in the viscoelasticity of the mucus layer that improves the efficiency of ciliary action.

Conclusion

This compound is a potent expectorant with significant effects on increasing respiratory fluid secretion, reducing mucus viscosity, and enhancing mucociliary clearance in preclinical respiratory models. Its profile suggests it may be a valuable therapeutic agent for respiratory conditions associated with the production of thick, tenacious mucus. Further research is warranted to fully elucidate its molecular mechanism of action and to translate these preclinical findings into clinical applications. The available data indicates that Brovanexine's primary utility lies in its mucokinetic and secretolytic properties, rather than as an antitussive. This distinction is critical for its potential positioning in the management of respiratory diseases.

References

An In-depth Technical Guide on the Effects of Brovanexine Hydrochloride on Sputum Viscosity and Elasticity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Brovanexine (B1667943) Hydrochloride on the rheological properties of sputum. Due to the limited availability of specific quantitative data on Brovanexine Hydrochloride in public literature, this document also incorporates data from its parent compound, Bromhexine (B1221334), and its primary active metabolite, Ambroxol, to present a more complete picture of its mucolytic activity.

Mechanism of Action

This compound is a mucolytic agent designed to alter the viscoelastic properties of respiratory mucus, thereby facilitating its clearance from the airways. Its mechanism is multifaceted, involving the breakdown of mucus structure and modulation of cellular secretion pathways.

The core mucolytic action involves the depolymerization of mucopolysaccharide fibers within the mucus matrix.[1][2] Brovanexine and its related compounds are understood to increase lysosomal activity, which enhances the hydrolysis of these fibers.[3] This process breaks down the complex, cross-linked gel structure of viscous sputum, reducing its viscosity and elasticity.[1]

Furthermore, the drug stimulates serous glands in the respiratory tract to increase the production of a more watery, less viscous mucus.[1][3] This increased hydration of airway secretions further dilutes thick phlegm, contributing to a significant reduction in its overall viscosity.[3]

1.1 Signaling Pathways

Recent research, primarily on the active metabolite Ambroxol, has elucidated specific molecular pathways involved in its mucolytic and anti-inflammatory effects.

-

Erk 1/2 Signaling Pathway: Ambroxol has been shown to inhibit the expression of MUC5AC, a major gel-forming mucin, and reduce inflammation by inhibiting the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway.[4][5] This pathway is a key regulator of cellular processes including proliferation, differentiation, and inflammation. By downregulating this pathway, Brovanexine can reduce the inflammatory stimuli that lead to mucus hypersecretion.[5]

-

TMPRSS2 Inhibition: Recent studies have also proposed that Bromhexine can inhibit the Transmembrane Serine Protease 2 (TMPRSS2).[6] While primarily investigated for its role in viral entry, TMPRSS2 is involved in various physiological processes in the airway, and its modulation could contribute to changes in the airway surface liquid.

Quantitative Data on Sputum Rheology

Direct quantitative data for this compound is sparse; however, studies on the parent compound Bromhexine and metabolite Ambroxol provide valuable insights into its expected efficacy.

| Compound | Study Model | Dosage | Key Findings | Citation |

| Brovanexine HCl | Anesthetized Dogs | 10 & 20 mg/kg (i.d.) | Showed a tendency to reduce the viscosity of respiratory tract fluid. | [7] |

| Brovanexine HCl | SO2-Exposed Rabbits | 10 mg/kg (i.d.) | Showed a tendency to reduce the viscosity of sputum. | [7] |

| Bromhexine HCl | Mini-pigs with tracheal pouches | 0.5, 1.0, 2.0 mg/kg (twice daily) | Statistically significant reduction in residual shear viscosity (p < 0.05). Statistically significant increase in instantaneous shear compliance (p < 0.005), indicating reduced elasticity. | [8] |

| Ambroxol | In-vitro model of mucus hypersecretion | 30 µM | Resulted in a reduction of the Elastic Modulus (G'), though smaller than that observed with Guaifenesin. | [9] |

| Bromhexine | Chronic Asthma Patients (Double-blind, cross-over) | Not specified | No significant change in sputum viscosity as measured by NMR. However, patients reported a significant preference for bromhexine's mucolytic effect. | [10] |

| Bromhexine | Severe Chronic Bronchitis Patients (Double-blind, cross-over) | 24 or 48 mg daily | No significant change in sputum properties was detected. | [11] |

Experimental Protocols

The assessment of a mucolytic agent's effect on sputum requires rigorous and standardized methodologies. Below are summaries of protocols used in relevant studies and a general protocol for sputum rheometry.

3.1 Preclinical Animal Study Protocol (Adapted from Bromhexine/Brovanexine Studies)

This protocol outlines a method for in vivo assessment of mucolytic efficacy.

-

Animal Model Selection:

-

Study Design:

-

A cross-over design is often employed, with each animal serving as its own control.

-

Control Period: A baseline period (e.g., 5 days) where mucus is collected daily without drug administration.[8]

-

Treatment Period: Administration of this compound at various dose levels (e.g., 0.5, 1.0, 2.0 mg/kg) for a set duration (e.g., 5 days).[8] The drug can be administered intraduodenally (i.d.) or via other relevant routes.[7]

-

Washout Period: A period following treatment (e.g., 5 days) to allow for drug clearance, with continued mucus collection.[8]

-

-

Sample Collection & Analysis:

3.2 Standard Protocol for Sputum Rheometry

This protocol describes the standard method for quantifying the viscoelastic properties of human sputum using an oscillatory rheometer.[12][13]

-

Sample Collection: Sputum is collected from subjects, either via spontaneous expectoration or induced by inhalation of hypertonic saline. Samples are immediately placed on ice.[14]

-

Sample Preparation: Excess saliva is carefully removed from the sputum sample. A defined volume is transferred to the lower plate of the rheometer using a non-electrostatic spatula. A cone-plate or parallel-plate geometry is commonly used.[12][13]

-

Instrumentation: A controlled-stress or controlled-strain rheometer (e.g., Kinexus Pro+) is used. Measurements should be conducted at a physiological temperature (37°C) using a solvent trap to prevent sample dehydration.[12]

-

Measurement Sequence:

-

Amplitude Sweep: A strain amplitude sweep (e.g., 0.01%–10%) is performed at a fixed frequency (e.g., 1 Hz) to determine the Linear Viscoelastic Region (LVR), where the material's structure is not being destroyed by the measurement itself.[13]

-

Frequency Sweep: A frequency sweep (e.g., 0.05–50 Hz) is conducted at a fixed shear strain within the LVR (e.g., 2%). This test measures how the viscous and elastic properties change with the rate of deformation.[13]

-

-

Data Analysis: The primary outputs are the Storage Modulus (G') and the Loss Modulus (G'').

-

Storage Modulus (G'): Represents the elastic component of the sputum (its ability to store energy and recoil). A higher G' indicates higher elasticity.

-

Loss Modulus (G''): Represents the viscous component (its ability to dissipate energy as flow). A higher G'' indicates higher viscosity.

-

Tan Delta (δ): The ratio of G''/G'. If Tan(δ) < 1, the sample is predominantly elastic; if Tan(δ) > 1, it is predominantly viscous. A successful mucolytic should decrease both G' and G'' and potentially alter Tan(δ).

-

References

- 1. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 2. What is Bromhexine Hydrochloride used for? [synapse.patsnap.com]

- 3. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Pharmacological effects of this compound (BR-222) on the respiratory tract system, particularly on the respiratory tract fluid, mucociliary transport and cough] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of bromhexine hydrochloride on the viscoelastic properties of mucus from the mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical trial of bromhexine in severe chronic bronchitics during winter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]

- 14. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

Brovanexine Hydrochloride: An In-depth Technical Guide on its Impact on Ciliary Beat Frequency

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific understanding of brovanexine (B1667943) hydrochloride's effects on ciliary function. While direct quantitative data on its impact on ciliary beat frequency (CBF) is limited, this document synthesizes the available preclinical evidence, details relevant experimental methodologies, and visualizes potential signaling pathways. The primary focus is on the observed effects on mucociliary transport, a key indicator of ciliary activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of brovanexine hydrochloride's potential as a modulator of mucociliary clearance.

Introduction

Mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for the removal of inhaled particulates, pathogens, and cellular debris. This process is orchestrated by the coordinated beating of cilia on the surface of respiratory epithelial cells, which propels a layer of mucus towards the pharynx. The frequency and coordination of this ciliary beat are paramount to effective clearance. This compound, a mucolytic expectorant, has been investigated for its potential to enhance this process. This document delves into the experimental evidence supporting the impact of this compound on ciliary function.

Quantitative Effects on Mucociliary Transport

Table 1: Effect of this compound on Mucociliary Transport Rate

| Compound | Dose | Route of Administration | Animal Model | Effect on Mucociliary Transport Rate |

| This compound (BR-222) | 6 mg/kg | Intramuscular (i.m.) | Unanesthetized Pigeons | Significant Increase[1] |

| Bromhexine Hydrochloride | Not specified | Not specified | Unanesthetized Pigeons | Slight Decrease[1] |

Note: The study did not provide specific quantitative data on the percentage increase in mucociliary transport rate.

Experimental Protocols

In-vivo Measurement of Mucociliary Transport Rate in Pigeons

While the specific protocol from the pivotal study on this compound is not fully detailed in the available literature, a general methodology for assessing mucociliary transport in an avian model can be outlined as follows.

Objective: To determine the effect of a test compound on the rate of mucus transport along the ciliated tracheal epithelium in an in-vivo setting.

Materials:

-

Unanesthetized pigeons

-

This compound solution for injection

-

Marker particles (e.g., charcoal, colored resin beads)

-

Fiber-optic bronchoscope or other suitable imaging system

-

Timer

Procedure:

-

Animal Preparation: Pigeons are gently restrained to minimize movement and stress.

-

Marker Application: A small quantity of a visible marker particle is carefully placed onto the tracheal mucosa at a predetermined anatomical landmark, observable via bronchoscopy.

-

Compound Administration: this compound is administered intramuscularly at the specified dose (e.g., 6 mg/kg).

-

Observation and Timing: The movement of the marker particle along the trachea is observed and timed. The distance the particle travels over a specific period is recorded.

-

Data Analysis: The mucociliary transport rate is calculated in millimeters per minute (mm/min). The rates in the treated group are compared to a control group (receiving a vehicle injection) to determine the effect of the compound.

Signaling Pathways

The precise signaling pathway through which this compound enhances mucociliary transport has not been elucidated. However, the stimulation of ciliary activity is often mediated by intracellular signaling cascades that increase ciliary beat frequency. A plausible, though speculative, pathway based on general mechanisms of ciliary stimulation is presented below.

References

Molecular Targets of Brovanexine Hydrochloride in Bronchial Epithelial Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine (B1667943) hydrochloride is a mucolytic agent utilized in the management of respiratory disorders characterized by excessive or viscous mucus. While direct research on the specific molecular targets of Brovanexine hydrochloride in bronchial epithelial cells is limited, its pharmacological activity is understood primarily through the actions of its parent compound, bromhexine (B1221334) hydrochloride. This technical guide synthesizes the current understanding of how these agents modulate bronchial epithelial cell function, focusing on mucus secretion, ion transport, and potential antiviral mechanisms. The information presented is primarily derived from studies on bromhexine and related mucoactive compounds, providing a foundational framework for future research and drug development.

Core Molecular Mechanisms

The primary therapeutic effect of this compound and its parent compound, bromhexine, is the alteration of mucus properties to facilitate its clearance from the airways.[1][2][3] This is achieved through a multi-faceted mechanism of action at the level of the bronchial epithelial cells.

Modulation of Mucus Secretion and Composition

Bromhexine has been shown to directly influence the secretory activity of bronchial glands.[1] It enhances the secretion of various mucus components, which modifies the physicochemical characteristics of the mucus, ultimately increasing mucociliary clearance.[1] Studies in animal models have demonstrated a significant increase in the output volume of respiratory tract fluid following administration.[4] Specifically, bromhexine appears to increase the serous component of the mucus.[4] This alteration in the mucus composition leads to a reduction in its viscosity, a key factor in improving airway clearance.[1][4]

Regulation of Ion Transport

While direct evidence for this compound is not available, studies on the related mucolytic agent neltenexine (B1678023) provide insights into potential effects on ion transport in airway epithelial cells. In the human submucosal serous cell line Calu-3, neltenexine was found to diminish anion secretion under hyper-secreting conditions.[5] This effect was achieved by inhibiting the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, without directly blocking the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[5] Furthermore, neltenexine stimulated the Cl-/HCO3- exchanger, which facilitates the exchange of the more CFTR-permeant anion Cl- for the less permeant HCO3-.[5] This modulation of ion transport helps to regulate the fluid level in the airway.[5]

Inhibition of Transmembrane Serine Protease 2 (TMPRSS2)

Recent research has identified a novel target for bromhexine: the transmembrane serine protease 2 (TMPRSS2).[2] This enzyme is crucial for the entry of certain respiratory viruses, including influenza A and coronaviruses, into host cells.[2] By inhibiting TMPRSS2, bromhexine may interfere with viral entry and replication, suggesting a potential antiviral role in addition to its mucolytic properties.[2]

Quantitative Data on the Effects of Bromhexine and Related Compounds

The following tables summarize the quantitative findings from key studies on the effects of bromhexine and related mucolytics on bronchial epithelial cell function and mucus properties.

| Compound | Model System | Dosage | Key Quantitative Finding | Reference |

| Bromhexine Hydrochloride | Rats, rabbits, and dogs | 5 to 40 mg/kg (p.o. or i.d.) | Significant increase in the output volume of respiratory tract fluid. | [4] |

| Bromhexine Hydrochloride | Anesthetized dogs | 10 and 20 mg/kg (i.d.) | Tendency to reduce the viscosity of respiratory tract fluid. | [4] |

| Bromhexine Hydrochloride | SO2-exposed rabbits | 10 mg/kg (i.d.) | Tendency to reduce the viscosity of sputum. | [4] |

| This compound | Unanesthetized pigeons | 6 mg/kg (i.m.) | Significant increase in the mucociliary transport rate. | [4] |

| Neltenexine | Human submucosal serous Calu-3 cells | N/A | Diminished anion secretion under hyper-secreting conditions. | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for studying the effects of mucoactive agents on bronchial epithelial cells.

Caption: Proposed molecular actions of Bromhexine and Neltenexine.

Caption: General experimental workflow for mucoactive agent studies.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the effects of mucoactive agents.

Measurement of Respiratory Tract Fluid Output and Viscosity

-

Animal Models: Anesthetized dogs, rats, rabbits, or pigeons are commonly used.

-

Drug Administration: this compound or the compound of interest is administered orally (p.o.), intraduodenally (i.d.), or intramuscularly (i.m.) at varying doses.

-

Sample Collection: Respiratory tract fluid or sputum is collected over a specified period. For sputum collection in rabbits, exposure to sulfur dioxide (SO2) can be used to induce secretion.

-

Volume Measurement: The total volume of the collected fluid is measured.

-

Viscosity Measurement: The viscosity of the collected respiratory tract fluid or sputum is measured using a viscometer.

-

Data Analysis: Changes in fluid output and viscosity are compared between treated and control groups. Statistical significance is determined using appropriate tests.

Assessment of Mucociliary Transport Rate

-

Animal Model: Unanesthetized pigeons are a suitable model.

-

Procedure: A marker substance (e.g., radioactive tracer or dye) is placed on the tracheal mucosa.

-

Drug Administration: The test compound is administered, typically via intramuscular injection.

-

Measurement: The rate at which the marker is transported along the trachea is measured.

-

Data Analysis: The mucociliary transport rate in treated animals is compared to that in control animals.

Ion Transport Studies in Cell Culture (e.g., Calu-3 cells)

-

Cell Culture: Human bronchial epithelial cell lines (e.g., Calu-3) are cultured on permeable supports to form polarized monolayers.

-

Ussing Chamber Assay:

-

The cell monolayers are mounted in an Ussing chamber.

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Cells are treated with secretagogues (e.g., terbutaline) to induce a hyper-secreting state.

-

The test compound (e.g., neltenexine) is added, and changes in Isc are monitored.

-

Specific ion channel blockers and transporter inhibitors can be used to dissect the contributions of different transport pathways.

-

-

Data Analysis: The magnitude and characteristics of the changes in Isc are analyzed to determine the effect of the compound on ion transport.

Conclusion and Future Directions

The molecular targets of this compound in bronchial epithelial cells are primarily understood through the lens of its parent compound, bromhexine. The key mechanisms involve the stimulation of serous mucus secretion, leading to a reduction in mucus viscosity and enhanced mucociliary clearance. Furthermore, emerging evidence suggests a role for bromhexine in modulating ion transport and inhibiting the viral entry factor TMPRSS2.

Future research should focus on directly investigating the molecular interactions of this compound with bronchial epithelial cells. High-throughput screening could identify novel protein targets. Detailed studies using primary human bronchial epithelial cell cultures from healthy individuals and patients with respiratory diseases would provide more clinically relevant insights. Elucidating the precise signaling pathways activated by this compound will be crucial for optimizing its therapeutic use and for the development of next-generation mucoactive drugs.

References

- 1. mrmjournal.org [mrmjournal.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Pharmacological effects of this compound (BR-222) on the respiratory tract system, particularly on the respiratory tract fluid, mucociliary transport and cough] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of neltenexine on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies of Brovanexine Hydrochloride for Respiratory Diseases: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available clinical trial registries, scientific literature, and regulatory databases has revealed no registered or published early-phase clinical studies of Brovanexine Hydrochloride (also known as BR-222) in humans for respiratory diseases. The information available is limited to pre-clinical animal studies.

This guide provides a detailed overview of the existing pre-clinical data for this compound. To offer insights into the potential clinical development path and mechanism of action, this document also draws on data from early-phase studies of Bromhexine Hydrochloride , a structurally related and well-researched mucolytic agent from which Brovanexine is derived. This information is intended to serve as a proxy and should be interpreted with the understanding that it does not represent direct clinical findings for this compound.

Introduction to this compound (BR-222)

This compound is a novel expectorant agent developed for the management of respiratory conditions characterized by excessive or viscous mucus.[1] As a derivative of Bromhexine, it is hypothesized to share a similar mechanism of action centered on mucolysis and improved mucociliary clearance.[1][2][3] The primary goal of its development is likely to enhance efficacy, safety, or pharmacokinetic profiles compared to existing mucolytic agents.

Pre-clinical Pharmacology of this compound

The foundational understanding of this compound's effects comes from a comparative pharmacological study in animal models.[1]

Key Pre-clinical Findings

The study demonstrated that this compound (BR-222) exerts significant effects on the respiratory system:

-

Increased Respiratory Tract Fluid (RTF): Oral or intraduodenal administration in rats, rabbits, and dogs led to a significant increase in the volume of RTF. The potency was comparable to Bromhexine, but with a more pronounced increase in the serous component of the fluid.[1]

-

Reduced Mucus Viscosity: A tendency to reduce the viscosity of RTF was observed in anesthetized dogs and in the sputum of rabbits exposed to sulfur dioxide.[1]

-

Enhanced Mucociliary Transport: Intramuscular administration in pigeons significantly increased the mucociliary transport rate, an effect not observed with Bromhexine in the same study.[1]

-

No Antitussive Effect: The compound did not demonstrate any cough-suppressing effects in a "coughing dog" model.[1]

Pre-clinical Experimental Protocols

-

Animal Models: Rats, rabbits, and dogs.

-

Methodology: Animals were anesthetized, and a specialized collecting tube was inserted into the trachea to gather RTF over a set period. This compound was administered either orally (p.o.) or intraduodenally (i.d.) at doses ranging from 5 to 40 mg/kg. The total volume of collected fluid was measured and compared to a control group.[1]

-

Animal Models: Anesthetized dogs and SO2-exposed rabbits.

-

Methodology: For dogs, RTF was collected as described above. For rabbits, sputum was induced by exposure to sulfur dioxide gas. The viscosity of the collected samples was then measured using a viscometer. This compound was administered intraduodenally (i.d.) at doses of 10 and 20 mg/kg.[1]

-

Animal Model: Unanesthetized pigeons.

-

Methodology: A marker dye or particle was placed on the tracheal mucosa. The time taken for the marker to travel a specified distance up the trachea, propelled by ciliary action, was measured. A dose of 6 mg/kg of this compound was administered intramuscularly (i.m.).[1]

Summary of Pre-clinical Quantitative Data

Table 1: Effects of this compound in Animal Models

| Parameter | Animal Model | Dosage | Route | Key Result |

|---|---|---|---|---|

| RTF Output | Rats, Rabbits, Dogs | 5-40 mg/kg | p.o., i.d. | Significant increase in RTF volume[1] |

| Mucus Viscosity | Dogs, Rabbits | 10-20 mg/kg | i.d. | Tendency to reduce viscosity[1] |

| Mucociliary Transport | Pigeons | 6 mg/kg | i.m. | Significant increase in transport rate[1] |

Proposed Mechanism of Action & Signaling Pathways

Based on its structural similarity to Bromhexine and pre-clinical findings, this compound is thought to act through a multi-faceted mechanism to improve airway clearance.[3][4]

-

Mucolytic Action: It likely depolymerizes mucopolysaccharide fibers in mucus, reducing its viscosity.[2][3]

-

Secretolytic Action: It stimulates serous glands in the respiratory tract to increase the production of watery (serous) fluid, which dilutes thick mucus.[3][5]

-

Ciliary Activity Enhancement: It enhances the beat frequency and coordination of cilia, the hair-like structures that line the airways, promoting the transport of mucus out of the lungs.[3][4]

This proposed mechanism can be visualized as a signaling pathway.

Caption: Proposed mechanism of action for this compound.

Insights from Bromhexine Hydrochloride Early-Phase Clinical Data (Proxy)

In the absence of human data for Brovanexine, the pharmacokinetics, safety, and tolerability of Bromhexine provide a valuable reference point for what might be expected in early-phase (Phase I) trials.

Pharmacokinetics

Human pharmacokinetic studies of Bromhexine reveal key characteristics that would be critical to assess for Brovanexine.[6][7]

-

Absorption: Bromhexine is rapidly absorbed after oral administration.[7]

-

Metabolism: It undergoes extensive first-pass metabolism in the liver, resulting in a relatively low oral bioavailability of about 20%.[7]

-

Distribution: It is widely distributed to body tissues and is highly bound to plasma proteins.[7]

-

Elimination: The majority of the dose (85-90%) is excreted in the urine as metabolites, with a terminal elimination half-life of approximately 12 hours.[7]

Table 2: Typical Pharmacokinetic Parameters for Bromhexine Hydrochloride in Humans

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~20% | [7] |

| Time to Peak Plasma Conc. | ~1.0 - 1.3 hours | [6] |

| First-Pass Effect | ~75% | [6] |

| Biological Half-Life | ~6 - 12 hours | [6][7] |

| Excretion | 85-90% via urine (as metabolites) |[7] |

Safety and Tolerability

Phase I studies for a new entity like Brovanexine would focus on safety and tolerability. Bromhexine is generally well-tolerated. A randomized clinical trial of Bromhexine in COVID-19 patients reported no major adverse events, and no patients withdrew from the study due to side effects. Potential adverse effects, although typically mild, would be closely monitored.

Experimental Workflow for a Typical Phase I Study

A first-in-human study for Brovanexine would likely follow a single ascending dose (SAD) and multiple ascending dose (MAD) design.

Caption: Typical workflow for a Phase I clinical trial design.

Future Directions and Conclusion

While pre-clinical data for this compound are promising, particularly the observed increase in mucociliary transport rate, its clinical potential remains unconfirmed.[1] The critical next step is the initiation of a Phase I clinical trial to establish its safety, tolerability, and pharmacokinetic profile in humans. Data from such a study would be essential to determine if Brovanexine offers a therapeutic advantage over existing treatments for respiratory diseases. Researchers and drug development professionals should monitor for the emergence of any clinical trial registrations or publications for BR-222 to gain a definitive understanding of its clinical viability.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. curetoday.com [curetoday.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. A Phase 1/2 Study to Evaluate the Safety, Pharmacokinetics, and Efficacy of BLU-222 as a Single Agent and in Combination Therapy for Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

The Synthetic Genesis of Brovanexine Hydrochloride: A Clarification on its Disconnection from Adhatoda vasica

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses a common misconception regarding the origins of Brovanexine Hydrochloride. While the Adhatoda vasica plant is a cornerstone in the history of mucolytic agent development, it is crucial to clarify that this compound is a synthetic compound and does not originate from this plant. The natural product that inspired a class of related mucolytics is vasicine (B45323), found in Adhatoda vasica. This guide will elucidate the true origins of related compounds and separately detail the synthetic nature of Brovanexine.

The plant Adhatoda vasica is the source of the quinazoline (B50416) alkaloid, vasicine. This natural compound was the starting point for the development of the synthetic mucolytic drug, Bromhexine. Bromhexine was synthesized by simplifying the chemical structure of vasicine. It is important to note that Brovanexine is a distinct, synthetic mucolytic agent, and information directly linking its origins to Adhatoda vasica is not substantiated in the scientific literature.

The Journey from a Natural Product to a Synthetic Analogue: The Case of Bromhexine

The development of Bromhexine from vasicine, a natural product from the Adhatoda vasica plant, serves as an excellent case study in drug discovery inspired by nature.

From Plant to Compound

Adhatoda vasica has a long history in traditional medicine for treating respiratory ailments. Scientific investigation into its properties led to the isolation of its primary active constituent, vasicine. While vasicine itself showed some bronchodilatory effects, its chemical structure was used as a template to create more potent and stable synthetic derivatives.

The workflow from the natural source to the development of a synthetic drug like Bromhexine can be visualized as follows:

Caption: Workflow from Adhatoda vasica to Bromhexine.

This compound: A Separate Synthetic Entity

This compound is identified as a mucolytic agent, but its development history is distinct from that of Bromhexine. It is chemically known as 4-bromo-2,6-bis(dibromomethyl)aniline hydrochloride. Its development was part of the broader search for effective synthetic mucolytics, but a direct lineage from vasicine has not been established.

Further research is required to delineate the specific synthetic pathways and pharmacological data for Brovanexine, as the available information is limited compared to that of Bromhexine and its primary metabolite, Ambroxol.

Methodological & Application

Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Brovanexine Hydrochloride in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the quantification of Brovanexine Hydrochloride in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific validated methods for Brovanexine in plasma are not widely published, this application note provides a robust starting methodology adapted from established and validated techniques for the structurally similar compound, Bromhexine Hydrochloride. The protocol details plasma sample preparation using liquid-liquid extraction (LLE), specifies chromatographic conditions, and presents target validation parameters. This method is intended to serve as a foundational template for researchers to implement and validate in their own laboratory settings for pharmacokinetic and drug metabolism studies.

Principle

This method employs RP-HPLC to separate this compound from endogenous plasma components. Plasma samples, fortified with an internal standard (IS), are prepared using a liquid-liquid extraction (LLE) technique to isolate the analyte and remove proteins and other interfering substances. The prepared sample is then injected into an HPLC system. Separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffered organic mixture. The analyte and internal standard are detected via UV absorbance, and quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (B1210297) (HPLC Grade).

-

Reagents: this compound reference standard, suitable Internal Standard (e.g., Diazepam or a structurally related compound not co-administered), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Triethylamine.

-

Water: Deionized or HPLC grade water.

-

Plasma: Drug-free human plasma (or species-specific plasma as required).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The following conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| HPLC System | Isocratic Pumping System, Autosampler, UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5, 25mM) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm (To be optimized based on Brovanexine spectrum) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | ~10 minutes |

Experimental Protocols

Preparation of Solutions

-

Phosphate Buffer (25mM, pH 3.5): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 3.5 using Orthophosphoric Acid.

-

Mobile Phase: Prepare the mobile phase by mixing Acetonitrile and the prepared Phosphate Buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

Stock Solution of Brovanexine (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Stock Solution of Internal Standard (IS) (100 µg/mL): Prepare a 100 µg/mL stock solution of the selected Internal Standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a 10 mL centrifuge tube.

-

Add 50 µL of the Internal Standard working solution (e.g., 10 µg/mL) and vortex for 30 seconds.

-

Add 3 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Parameters

The developed method must be validated according to standard bioanalytical guidelines (e.g., FDA or EMA). The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: System Suitability and Linearity

| Parameter | Target Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Linearity (r²) | ≥ 0.995 |

| Calibration Range | e.g., 0.1 - 20 µg/mL |

Table 2: Precision and Accuracy

| Parameter | Concentration Level | Acceptance Criteria |

| Intra-day Precision (%RSD) | LLOQ, Low, Mid, High QC | ≤ 20% for LLOQ, ≤ 15% for others |

| Inter-day Precision (%RSD) | LLOQ, Low, Mid, High QC | ≤ 20% for LLOQ, ≤ 15% for others |

| Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within ±20% for LLOQ, Within ±15% for others |

Table 3: Recovery and Stability

| Parameter | Acceptance Criteria |

| Extraction Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Should be minimal and consistent |

| Short-Term Stability (Bench-top) | Analyte stable in matrix for expected duration of handling |

| Long-Term Stability (Frozen) | Analyte stable in matrix for expected storage duration |

| Freeze-Thaw Stability | Analyte stable after multiple freeze-thaw cycles |

Visualized Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound in plasma.

Caption: Overall experimental workflow from sample collection to final quantification.

Caption: Step-by-step logical flow for the Liquid-Liquid Extraction protocol.

Application Note: Evaluating the Effect of Brovanexine Hydrochloride on Mucus Secretion Using a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine Hydrochloride is a mucolytic agent investigated for its potential to manage respiratory conditions characterized by excessive or viscous mucus.[1][2][3] Its parent compound, bromhexine, is known to increase the production of serous mucus, making phlegm thinner and less viscous, which aids in its clearance from the respiratory tract.[1][2][4] This application note provides a detailed protocol for a cell-based assay to evaluate the effect of this compound on mucus secretion, using the human pulmonary mucoepidermoid carcinoma cell line NCI-H292, a well-established model for studying airway mucin production.[5][6][7]

This document outlines the materials and methods for culturing NCI-H292 cells, inducing mucus secretion, and quantifying the secreted mucin. Furthermore, it presents a hypothetical data set and visualizations to illustrate the expected outcomes and the underlying signaling pathways potentially modulated by this compound.

Materials and Methods

Cell Culture

The NCI-H292 cell line, derived from a human pulmonary mucoepidermoid carcinoma, is capable of producing mucins, particularly MUC5AC, a major component of airway mucus.[5][6]

Culture Conditions:

-

Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][7]

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][7]

-

Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:4 to 1:6.

Mucin Secretion Assay Protocol

This protocol is designed to measure the amount of mucin secreted into the cell culture supernatant following treatment with this compound.

1. Cell Seeding:

- Seed NCI-H292 cells into 24-well plates at a density of 1 x 10^5 cells/well.

- Incubate for 48 hours to allow for cell attachment and growth to a confluent monolayer.

2. Serum Starvation:

- After 48 hours, wash the cells twice with phosphate-buffered saline (PBS).

- Replace the growth medium with serum-free RPMI 1640 and incubate for 24 hours. This step minimizes basal mucin secretion and enhances the response to stimuli.

3. Treatment with this compound:

- Prepare various concentrations of this compound in serum-free RPMI 1640.

- A positive control, such as Phorbol 12-myristate 13-acetate (PMA) or ATP, which are known inducers of mucin secretion, should be included.[8][9] A vehicle control (e.g., DMSO or the solvent used for this compound) should also be included.

- Remove the serum-free medium and add 500 µL of the prepared treatment solutions to the respective wells.

- Incubate the plates for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C.

4. Sample Collection:

- After the incubation period, carefully collect the cell culture supernatants from each well.

- Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any detached cells or debris.

- Store the clarified supernatants at -80°C until mucin quantification.

5. Mucin Quantification using Enzyme-Linked Immunosorbent Assay (ELISA):

- This ELISA protocol is designed to quantify the amount of MUC5AC mucin in the collected supernatants. An enzyme-linked immunosorbent assay is a sensitive and reproducible method for quantifying mucins in culture media.[10][11]

- Coating: Coat a 96-well microplate with the collected supernatants (diluted in PBS) and incubate overnight at 4°C. Include a standard curve using purified MUC5AC mucin.

- Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 5% non-fat dry milk in PBST for 1 hour at room temperature.

- Primary Antibody: Wash the plate and add a primary antibody specific for MUC5AC (e.g., mouse anti-MUC5AC) diluted in blocking buffer. Incubate for 2 hours at room temperature.

- Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

- Detection: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

- Stop Reaction: Stop the reaction by adding 2N H2SO4.

- Measurement: Measure the absorbance at 450 nm using a microplate reader.

- Quantification: Calculate the concentration of MUC5AC in the samples by comparing their absorbance to the standard curve.

Data Presentation

The quantitative data obtained from the mucin secretion assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.

| Treatment Group | Concentration (µM) | MUC5AC Concentration (ng/mL) ± SD | Fold Change vs. Vehicle |

| Vehicle Control | - | 150.5 ± 12.3 | 1.0 |

| Brovanexine HCl | 1 | 225.8 ± 18.7 | 1.5 |

| Brovanexine HCl | 10 | 350.2 ± 25.1 | 2.3 |

| Brovanexine HCl | 50 | 480.9 ± 32.6 | 3.2 |

| Positive Control (PMA) | 0.1 | 610.4 ± 45.9 | 4.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams illustrating the experimental workflow and the potential signaling pathways involved in mucin secretion can aid in understanding the experimental design and the mechanism of action of this compound.

Caption: Experimental workflow for the cell-based mucin secretion assay.

Caption: Potential signaling pathways in mucin secretion modulated by secretagogues.

Discussion

The described cell-based assay provides a robust and reproducible method to quantify the effects of this compound on mucin secretion. By measuring the concentration of MUC5AC in the culture supernatant, researchers can determine the dose-dependent and time-dependent effects of the compound.

The potential mechanism of action of this compound may involve the modulation of intracellular signaling pathways that regulate mucin synthesis and secretion. Mucin secretion is a complex process regulated by various signaling molecules, including protein kinase C (PKC) and intracellular calcium.[8] Furthermore, tyrosine phosphorylation signaling pathways have also been implicated in the regulation of airway goblet cell mucin secretion.[9] The provided diagram illustrates these potential pathways. Further studies, such as Western blotting for key signaling proteins or the use of specific pathway inhibitors, could be employed to elucidate the precise mechanism of action of this compound.

References

- 1. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Bromhexine Hydrochloride used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 5. NCI-H292. Culture Collections [culturecollections.org.uk]

- 6. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptomic Sequencing of Airway Epithelial Cell NCI-H292 Induced by Synthetic Cationic Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways mediating mucin secretion from intestinal goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. A simple immunofiltration assay for mucins secreted by a human colonic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Brovanexine Hydrochloride Analysis in Sputum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine hydrochloride is a mucolytic agent used in the treatment of respiratory disorders. Accurate quantification of this compound in sputum is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. However, sputum presents a complex and challenging matrix for bioanalysis due to its high viscosity and protein content.[1][2] Proper sample preparation is a critical step to remove interfering substances and ensure the accuracy, precision, and sensitivity of the analytical method.[3][4]

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of this compound in sputum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, the analytical technique being used (e.g., HPLC-UV, LC-MS/MS), and the required sensitivity.[5]

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation for each sample preparation technique.

Table 1: Recovery of this compound

| Sample Preparation Technique | Concentration (ng/mL) | Peak Area (Pre-extraction Spike) | Peak Area (Post-extraction Spike) | % Recovery |

| Protein Precipitation | Low QC | |||

| Mid QC | ||||

| High QC | ||||

| Liquid-Liquid Extraction | Low QC | |||

| Mid QC | ||||

| High QC | ||||

| Solid-Phase Extraction | Low QC | |||

| Mid QC | ||||

| High QC |

Table 2: Matrix Effect

| Sample Preparation Technique | Concentration (ng/mL) | Peak Area (Post-extraction Spike) | Peak Area (Neat Solution) | Matrix Factor | % Matrix Effect |

| Protein Precipitation | Low QC | ||||

| High QC | |||||

| Liquid-Liquid Extraction | Low QC | ||||

| High QC | |||||

| Solid-Phase Extraction | Low QC | ||||

| High QC |

Table 3: Precision and Accuracy

| Sample Preparation Technique | Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | % CV | % Accuracy |

| Protein Precipitation | Low QC | |||

| Mid QC | ||||

| High QC | ||||

| Liquid-Liquid Extraction | Low QC | |||

| Mid QC | ||||

| High QC | ||||

| Solid-Phase Extraction | Low QC | |||

| Mid QC | ||||

| High QC |

Experimental Protocols

Sputum Sample Homogenization (Pre-treatment)

Due to the viscous nature of sputum, a homogenization step is essential prior to any extraction procedure.[6]

-

Allow the collected sputum sample to liquefy at room temperature for 30 minutes.

-

To a known volume of sputum (e.g., 1 mL), add an equal volume of a mucolytic agent, such as 10% dithiothreitol (B142953) (DTT) or N-acetyl-L-cysteine (NALC) solution.[6]

-

Vortex the mixture for 2-5 minutes, or until the sample is homogenized and viscosity is reduced.

-

The homogenized sputum is now ready for the selected sample preparation protocol.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples.[7][8] It is often used for high-throughput analysis.[9]

Materials:

-

Homogenized sputum sample

-

Internal Standard (IS) solution

-

Precipitating solvent (e.g., Acetonitrile, Methanol)[9]

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)[10]

-

HPLC or LC-MS/MS vials

Procedure:

-

Pipette 200 µL of the homogenized sputum sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard solution and vortex briefly.

-

Add 600 µL of cold precipitating solvent (a 1:3 ratio of sample to solvent is common).[9]

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[10]

-

The sample is now ready for injection into the analytical system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.[11] It generally provides a cleaner sample than protein precipitation.

Materials:

-

Homogenized sputum sample

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane, or a mixture)

-

Aqueous buffer (for pH adjustment)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the mobile phase)[10]

-

HPLC or LC-MS/MS vials

Procedure:

-

Pipette 200 µL of the homogenized sputum sample into a glass test tube.

-

Add 20 µL of the internal standard solution and vortex briefly.

-

Add 100 µL of an appropriate aqueous buffer to adjust the pH of the sample, optimizing the extraction of this compound.

-

Add 1 mL of the extraction solvent.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the reconstitution solvent.

-

Vortex briefly and transfer the solution to an HPLC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to improved sensitivity and reduced matrix effects.[12]

Materials:

-

Homogenized sputum sample

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18, Mixed-mode cation exchange)

-

SPE manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (to remove interferences)

-

Elution solvent (to elute the analyte)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the mobile phase)[10]

-

HPLC or LC-MS/MS vials

Procedure:

-

Sample Pre-treatment: Pipette 200 µL of the homogenized sputum sample into a microcentrifuge tube. Add 20 µL of the internal standard solution. Dilute the sample with 800 µL of an appropriate buffer to reduce viscosity and facilitate loading.

-

SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of the conditioning solvent through each cartridge.

-

SPE Cartridge Equilibration: Pass 1 mL of the equilibration solvent through each cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).

-

Washing: Pass 1 mL of the wash solvent through the cartridge to remove any remaining interferences.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute this compound and the internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Analysis: Vortex briefly and transfer the solution to an HPLC vial for analysis.

References

- 1. scispace.com [scispace.com]

- 2. scribd.com [scribd.com]

- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 4. gmi-inc.com [gmi-inc.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 9. agilent.com [agilent.com]

- 10. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

Use of Brovanexine Hydrochloride in chronic obstructive pulmonary disease (COPD) research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Brovanexine Hydrochloride in the research of Chronic Obstructive Pulmonary Disease (COPD). This document details the pharmacological effects, proposes a mechanism of action, and provides detailed protocols for preclinical evaluation.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, often caused by significant exposure to noxious particles or gases. A key feature of chronic bronchitis and COPD is mucus hypersecretion and impaired mucociliary clearance, leading to airway obstruction and recurrent infections.